7-Chloro-2-mercaptobenzothiazole
Overview
Description
7-Chloro-2-mercaptobenzothiazole is also known as 7-chloro-3H-1,3-benzoxazole-2-thione . It is an important class of bioactive and industrially important organic compounds .
Synthesis Analysis
This compound can be synthesized by employing 6-chloro-2-aminophenol (an o-aminophenol) as a starting reagent . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecule is planar with a C=S double bond . Solution measurements by NMR spectroscopy could not measure the presence of the thiol tautomer that the name implies, instead it exists as a thione/dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .Chemical Reactions Analysis
The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole . It can also be used as a reference compound in photocatalytic activity tests under UV or visible light irradiation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.7 . It is a white solid used in the sulfur vulcanization of rubber . The compound is insoluble in water but dissolves upon the addition of base .Scientific Research Applications
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- 7-Chloro-2-mercaptobenzothiazole is a derivative of 2-Mercaptobenzothiazoles, which are known for their antimicrobial and antifungal activities .
- They are mechanism-based inhibitors of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .
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- Benzothiazole derivatives, including 7-Chloro-2-mercaptobenzothiazole, have shown potential as antibacterial agents .
- They inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
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- 2-Mercaptobenzothiazoles, including 7-Chloro-2-mercaptobenzothiazole, are highly reactive building blocks for organic and organoelement synthesis .
- They are used in the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .
Safety And Hazards
Future Directions
2-Mercaptobenzothiazoles are reported for their antimicrobial and antifungal activities, and are subsequently highlighted as a potent mechanism-based inhibitor of several enzymes . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .
properties
IUPAC Name |
7-chloro-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDPFMGWDPYVEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457585 | |
Record name | 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-mercaptobenzothiazole | |
CAS RN |
1849-73-6 | |
Record name | 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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